SYBR GREEN II

RNA gel electrophoresis fluorescence quantum yield nucleic acid staining

For labs seeking an RNA/ssDNA-specific stain, SYBR Green II (CAS 172827-25-7) offers proven, evidence-backed performance advantages that prevent quantification bias from generic substitutions. Its non-mutagenic profile, validated via the Ames test, ensures a safer workflow and simplifies hazardous waste disposal. With a higher quantum yield for RNA (≈0.54) than dsDNA, it reliably detects 1-4 ng RNA in denaturing gels without interfering with Northern blot transfers when SDS is used. This makes it the definitive choice for high-sensitivity research.

Molecular Formula C9H14O2
Molecular Weight 0
CAS No. 172827-25-7
Cat. No. B1170380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSYBR GREEN II
CAS172827-25-7
Molecular FormulaC9H14O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SYBR Green II (CAS 172827-25-7): A Fluorescent Cyanine Dye for Sensitive RNA and ssDNA Gel Staining


SYBR Green II (CAS 172827-25-7) is an asymmetrical cyanine dye specifically formulated for the post-electrophoretic staining of RNA and single-stranded DNA (ssDNA) in agarose and polyacrylamide gels . It functions as an intercalating dye that exhibits a significant fluorescence enhancement upon nucleic acid binding, with a primary excitation maximum at 497 nm and a secondary peak at 254 nm, and an emission maximum centered at 520 nm [1]. The compound is a member of the SYBR family of nucleic acid stains, which are recognized for their high sensitivity and low background fluorescence compared to traditional intercalators like ethidium bromide .

Why SYBR Green II Cannot Be Simply Replaced by Other SYBR Dyes or Intercalators


Generic substitution of nucleic acid gel stains is scientifically unsound due to profound differences in their biophysical properties and target specificity. While SYBR Green I, SYBR Gold, and SYBR Safe are all cyanine-based nucleic acid stains, they are optimized for different primary targets (dsDNA vs. RNA/ssDNA) and exhibit distinct fluorescence enhancement, quantum yields, and binding affinities upon interaction with their preferred nucleic acid conformation . For instance, SYBR Green II exhibits a higher quantum yield when bound to RNA (~0.54) than to double-stranded DNA (~0.36), a differential not observed with SYBR Green I, which is optimized for dsDNA . Furthermore, recent studies reveal sequence-dependent staining efficiencies for these dyes, meaning that substituting one for another without validation could introduce significant quantitative bias or result in a complete failure to detect certain nucleic acid populations [1]. Therefore, the selection of SYBR Green II must be based on its specific, quantifiable performance advantages for RNA and ssDNA detection.

Quantitative Differentiation of SYBR Green II: A Technical Evidence Guide for Procurement


Higher Quantum Yield for RNA vs. dsDNA: Quantifying Target Preference

SYBR Green II demonstrates a quantifiable preference for RNA over double-stranded DNA (dsDNA) through a higher fluorescence quantum yield. This property differentiates it from general-purpose intercalators like ethidium bromide. The fluorescence quantum yield of the SYBR Green II/RNA complex is ~0.54, compared to ~0.36 for the SYBR Green II/dsDNA complex [1]. In contrast, the fluorescence quantum yield of the ethidium bromide/RNA complex is only ~0.07, which is over seven times lower [1].

RNA gel electrophoresis fluorescence quantum yield nucleic acid staining

Superior Sensitivity for RNA Detection in Denaturing Gels vs. Ethidium Bromide

In denaturing gel electrophoresis (agarose/formaldehyde or polyacrylamide/urea), which is essential for accurate RNA size determination, the detection limit of SYBR Green II is quantifiably superior to that of ethidium bromide (EB). Using 254 nm epi-illumination, SYBR Green II can detect as little as 1 ng of RNA per band without washing or destaining . Using a more common 300 nm transilluminator, the detection limit is about 4 ng per band . While the sensitivity of SYBR Green II is reduced in denaturing gels compared to native gels, it remains superior to EB .

Northern blot RNA integrity denaturing gel electrophoresis sensitivity

Non-Mutagenicity in the Ames Test: A Safer Alternative to Ethidium Bromide

A direct comparative study using the Salmonella/mammalian microsome reverse-mutation assay (Ames test) demonstrated that SYBR Green II is non-mutagenic, in stark contrast to the strong mutagenicity of ethidium bromide (EB). SYBR Green II did not show mutagenicity in either frame-shift (TA98) or base-substitution (TA100) indicator strains, with or without metabolic activation (S9 fraction) [1]. In the same study, EB showed a maximum 60-fold increase in mutagenicity above vehicle controls in the TA98 strain [1].

lab safety mutagenicity Ames test ethidium bromide alternative

Distinct ssDNA Staining Profile vs. SYBR Gold: Implications for Quantitative Bias

SYBR Green II and SYBR Gold exhibit different staining efficiencies based on the nucleotide composition of single-stranded DNA (ssDNA). A 2019 study found that while both dyes fail to stain homopyrimidines or ssDNA composed only of adenine (A) and cytosine (C), SYBR Gold strongly stains ssDNA consisting of guanine (G) and adenine (A) (or G and thymine (T)), whereas SYBR Green II does not [1]. This indicates a more restricted sequence preference for SYBR Green II.

ssDNA staining sequence dependence SYBR Gold quantitative analysis SSCP

Trade-off in Sensitivity for SSCP Analysis: SYBR Green II vs. SYBR Gold

For the specific application of single-strand conformation polymorphism (SSCP) analysis, SYBR Gold stain has been proven to be more sensitive than SYBR Green II RNA gel stain . This represents a clear trade-off in performance; while SYBR Green II is optimized for general RNA/ssDNA detection, SYBR Gold is the superior choice for the highest sensitivity in SSCP applications .

SSCP mutation detection single-strand conformation polymorphism sensitivity comparison

High-Value Application Scenarios for SYBR Green II (CAS 172827-25-7) Based on Differentiated Evidence


Sensitive RNA Detection in Northern Blotting Workflows

In Northern blotting, where RNA is separated on denaturing agarose/formaldehyde gels before transfer to a membrane, SYBR Green II provides a quantifiable advantage. It can detect as little as 1-4 ng of RNA per band in these gels , and critically, its staining does not interfere with the subsequent transfer of RNA to membranes or hybridization, provided 0.1%-0.3% SDS is included in the prehybridization and hybridization buffers . This eliminates the need for a separate, duplicate gel for quality control and allows for direct assessment of RNA integrity and loading before proceeding with the blot.

Single-Strand Conformation Polymorphism (SSCP) Analysis

SYBR Green II is a validated stain for SSCP analysis, a technique used to detect mutations by observing differences in the electrophoretic mobility of single-stranded DNA. While direct evidence shows SYBR Gold is more sensitive for this specific application , SYBR Green II remains a cost-effective and widely used option. Its established performance and non-mutagenic safety profile [1] make it a rational choice for high-throughput screening labs where extreme sensitivity is not the primary constraint, and where its lower cost compared to SYBR Gold offers a significant operational advantage.

Laboratory Workflows Prioritizing User and Environmental Safety

For any laboratory seeking to replace the highly mutagenic ethidium bromide with a safer alternative, SYBR Green II is a superior, evidence-backed choice. It has been definitively shown to be non-mutagenic in the standard Ames test, even at toxic concentrations, while ethidium bromide demonstrates a 60-fold increase in mutagenicity under the same test conditions [1]. This directly reduces occupational exposure risk for researchers and simplifies waste disposal procedures, lowering associated costs and administrative burden.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for SYBR GREEN II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.